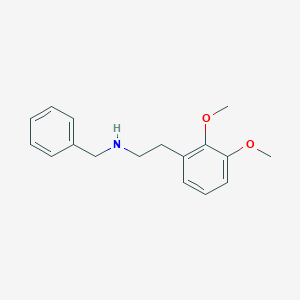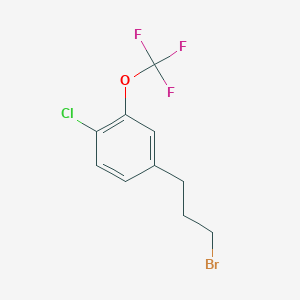
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrClF3O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds via the formation of an intermediate, which then undergoes further substitution to yield the final product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Binding Interactions: The presence of halogen atoms and trifluoromethoxy groups can enhance binding interactions with target molecules, increasing the compound’s efficacy.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene can be compared with similar compounds to highlight its uniqueness:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chlorine atom, which can affect its reactivity and binding interactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: The presence of two trifluoromethyl groups can lead to different chemical properties and applications.
1-Bromo-3-(trifluoromethoxy)benzene: The absence of the propyl group can influence the compound’s solubility and reactivity.
Propiedades
Fórmula molecular |
C10H9BrClF3O |
|---|---|
Peso molecular |
317.53 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-chloro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
XNGZXPCEWHOYNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


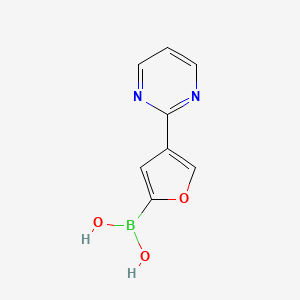

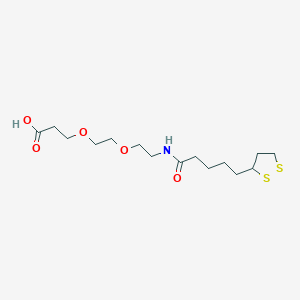

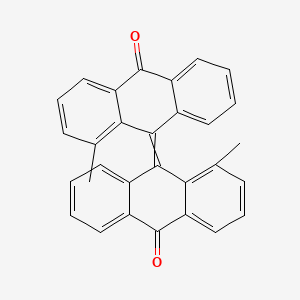
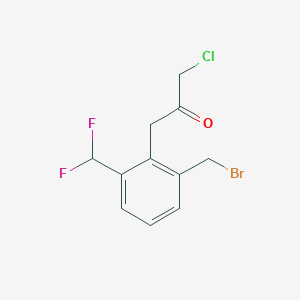
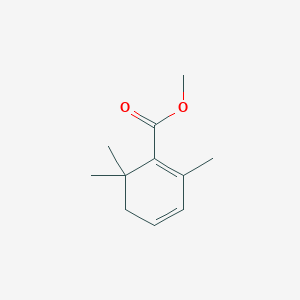
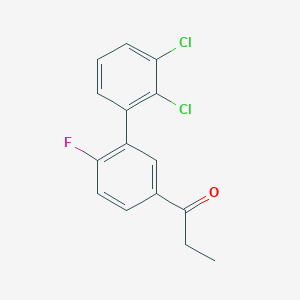
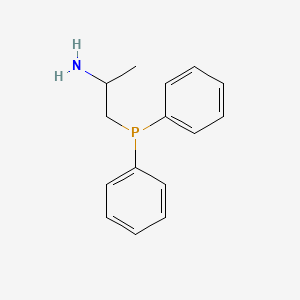

![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)

